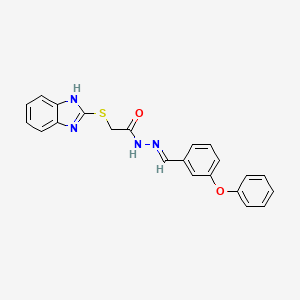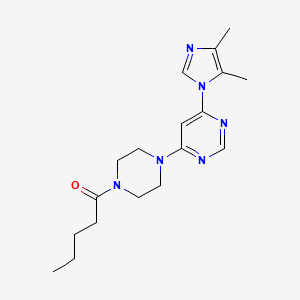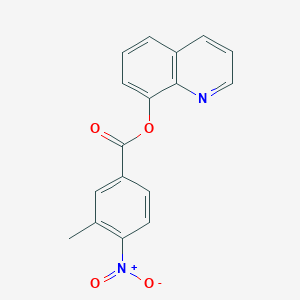
8-quinolinyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-quinolinyl 3-methyl-4-nitrobenzoate and related compounds involves intricate organic synthesis techniques. For example, the synthesis of organic molecular charge transfer crystals, such as 8-hydroxyquinolinium 4-nitrobenzoate, highlights the complexity and precision required in creating these compounds. These are synthesized through slow solvent evaporation solution growth techniques, confirming molecular structures via NMR spectra and crystal XRD analysis (Selvakumar et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods and single-crystal X-ray diffraction (XRD). For instance, the structures of proton-transfer compounds of quinolin-8-ol with nitro-substituted aromatic carboxylic acids provide insights into the molecular interactions and hydrogen bonding within these complexes, as determined by infrared spectroscopy and XRD (Smith et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives showcase a range of reactivities and synthesis possibilities. For example, the Copper-Catalyzed Aza-Michael Addition represents a method for synthesizing quinolin-4(1H)-ones, showcasing the compound's versatility in chemical reactions (Kang et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and optical transmittance, are critical for understanding the suitability of these compounds for various applications. The single crystal of 8-hydroxyquinolinium 4-nitrobenzoate, for example, has been studied for its UV-Vis-NIR transmittance spectrum, revealing potential for optical applications (Selvakumar et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives, such as their reactivity towards other compounds and their behavior under various conditions, are fundamental. The interaction of aromatic carboxylic acids with quinolin-8-ol to form proton-transfer compounds showcases the compound's chemical behavior and reactivity (Smith et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Proton-Transfer Compounds Synthesis : Smith et al. (2001) explored the synthesis and characterization of proton-transfer compounds involving quinolin-8-ol (oxine) and nitro-substituted aromatic carboxylic acids, providing insight into the interactions between quinoline derivatives and carboxylic acids (Smith, Wermuth, & White, 2001).
Derivatives of 2-pyrazolin-5-one : Coutts and El-Hawari (1977) reported on the preparation and properties of derivatives accessible from the catalytic reduction of nitrobenzyl-2-pyrazolin-5-one, highlighting synthetic routes relevant to quinoline derivatives (Coutts & El-Hawari, 1977).
Baylis-Hillman Adducts for Quinolines Synthesis : Basavaiah et al. (2006) described a one-pot synthesis of 3-(2-hydroxybenzoyl)quinoline derivatives, showcasing a method potentially applicable to the synthesis of compounds like 8-quinolinyl 3-methyl-4-nitrobenzoate (Basavaiah, Reddy, & Rao, 2006).
Gold-Catalyzed Cycloaddition Reactions : Pagar, Jadhav, and Liu (2011) developed a novel approach involving gold-catalyzed cycloaddition reactions, potentially offering a pathway to synthesize complex quinoline oxides (Pagar, Jadhav, & Liu, 2011).
Biological Activity and Applications
- Anticancer Activity of Silver(I)-N-Heterocyclic Carbene Complexes : Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene (NHC) complexes containing quinolin-8-yl groups, demonstrating significant anticancer activity, suggesting potential medicinal applications of quinoline derivatives (Luo, Du, Chen, & Jin, 2021).
Eigenschaften
IUPAC Name |
quinolin-8-yl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESMOAWNGAGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970881 |
Source


|
| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5554-56-3 |
Source


|
| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)

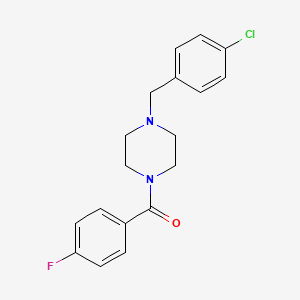
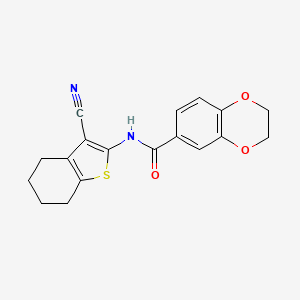
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
